molecular formula C10H10BrNO2 B1532116 Methyl 5-bromoindoline-7-carboxylate CAS No. 860624-88-0

Methyl 5-bromoindoline-7-carboxylate

Cat. No. B1532116
M. Wt: 256.1 g/mol
InChI Key: AXFDCMFCJPYARR-UHFFFAOYSA-N
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Description

“Methyl 5-bromoindoline-7-carboxylate” is a chemical compound with the IUPAC name methyl 5-bromo-7-indolinecarboxylate . It has a molecular weight of 256.1 .


Synthesis Analysis

The synthesis of “Methyl 5-bromoindoline-7-carboxylate” involves various chemical reactions. For instance, the reaction of 435 in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin (437) in a high yield (97%) .


Molecular Structure Analysis

The InChI code for “Methyl 5-bromoindoline-7-carboxylate” is 1S/C10H10BrNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h4-5,12H,2-3H2,1H3 .


Chemical Reactions Analysis

“Methyl 5-bromoindoline-7-carboxylate” undergoes various chemical reactions. For example, the reaction of 435 in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin (437) in a high yield (97%) .


Physical And Chemical Properties Analysis

“Methyl 5-bromoindoline-7-carboxylate” is a white to off-white solid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Quinolone Derivatives

    Research demonstrates the use of bromoindoline derivatives in the synthesis of quinolone compounds, highlighting their potential in creating antibacterial agents with significant activity against Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. These compounds have shown a high selectivity against mammalian homolog topoisomerases, positioning them as promising candidates for further clinical testing (Hayashi et al., 2002).

  • Photochromic Spiropyrans and Spirooxazines

    The Duff formylation of bromo-substituted quinolines followed by condensation with 2-methyleneindolines or 3H-indolium halides has led to the creation of photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], exploring thermal and photo-induced isomerization for potential applications in materials science (Voloshin et al., 2008).

  • Regioselective Dibromination

    The regioselective dibromination of methyl indole-3-carboxylate, yielding dibromoindole derivatives, illustrates the utility of bromoindoline compounds as precursors in synthesizing complex molecular structures. These derivatives have found application in the synthesis of natural and non-natural indole compounds, underlining their versatility in organic synthesis (Parsons et al., 2011).

Biological Applications

  • Antimicrobial and Anti-inflammatory Activities: Bromophenol derivatives with a cyclopropyl moiety, synthesized from bromoindoline derivatives, have been evaluated for their inhibitory activities against cytosolic carbonic anhydrase I and II isoforms, as well as acetylcholinesterase enzymes. These compounds are effective inhibitors, suggesting their potential use in treating diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).

Material Science

  • Fluorescent Brightening Agents: The synthesis of 2-aryl-6-substituted quinolines from bromoisatin, a derivative related to bromoindoline, and their evaluation as fluorescent brightening agents demonstrate the potential of these compounds in material science applications, particularly in enhancing the brightness and whiteness of fabrics and papers (Rangnekar & Shenoy, 1987).

Safety And Hazards

“Methyl 5-bromoindoline-7-carboxylate” is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety information pictograms indicate that it is a warning (GHS07). The precautionary statements include P261, P305, P351, and P338 .

Future Directions

Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

properties

IUPAC Name

methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h4-5,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFDCMFCJPYARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677969
Record name Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromoindoline-7-carboxylate

CAS RN

860624-88-0
Record name 1H-Indole-7-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860624-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(1,1-dimethylethyl) 7-methyl 5-bromo-2,3-dihydro-1H-indole-1,7-dicarboxylate (9 g, 25 mmol) was dissolved in trifluoroacetic acid (6 mL) and stirred at room temperature for 16 hours. Dichloromethane and sodium hydroxide solution (2 M) were added and the organic layer washed twice with sodium hydroxide solution until the aqueous layer pH>7. The organic layer was then concentrated in vacuo to give 6.5 g (100%) of the title compound as a brown solid.
Quantity
6 mL
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Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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